molecular formula C7H9N3O B1584557 N,N-Bis(2-cyanoethyl)formamide CAS No. 3445-84-9

N,N-Bis(2-cyanoethyl)formamide

Cat. No. B1584557
CAS RN: 3445-84-9
M. Wt: 151.17 g/mol
InChI Key: MYRFNYCEQURXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Bis(2-cyanoethyl)formamide” is a chemical compound with the CAS Number: 3445-84-9. It has a molecular weight of 151.17 and its IUPAC name is bis(2-cyanoethyl)formamide . It is stored under an inert atmosphere, preferably in a freezer, under -20°C .


Molecular Structure Analysis

The molecular formula of “N,N-Bis(2-cyanoethyl)formamide” is C7H9N3O . The InChI code for this compound is 1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

“N,N-Bis(2-cyanoethyl)formamide” is a liquid with a density of 1.116 g/cm3 . It has a boiling point of 444.1 °C at 760 mmHg and a flash point of 222.4 °C . It is soluble in water .

Scientific Research Applications

Catalysis and Synthesis

N,N-Bis(2-cyanoethyl)formamide has been utilized in catalysis and synthesis. For instance, chiral formamides, such as N,N-Bis(α-methylbenzyl)formamide, have shown effectiveness in Lewis base catalysis for asymmetric synthesis. This includes the catalysis of allylations of aliphatic aldehydes with high enantioselectivity, producing significant yields of homoallylic alcohols (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).

Material Science

N,N-Bis(2-cyanoethyl)formamide has been employed as a plasticizer in material science. In one study, it was used to prepare flexible starch film, enhancing the film's water resistance and mechanical properties compared to glycerol-plasticized starch film (Dai, Chang, Chang, Geng, Yu, & Ma, 2010). Furthermore, it served as a new additive in the preparation of thermoplastic starch/montmorillonite nanocomposites, improving the water resistance and mechanical properties of these materials (Dai, Sheng, An, Liu, Yu, & Ma, 2012).

Green Chemistry

In the realm of green chemistry, N,N-Bis(2-cyanoethyl)formamide has been used in the N-formylation of amines with CO2 under ambient conditions. This process, catalyzed by a copper complex, represents a sustainable and efficient approach for synthesizing formamides (Zhang, Mei, Liu, Liu, Zhang, & Han, 2016).

Analytical Chemistry

In analytical chemistry, N,N-bis(2-cyanoethyl) formamide has been used as a liquid phase for gas chromatographic separation. This application is particularly noted in the separation of aromatics from other components in motor gasolines (Stavinoha & Newman, 1972).

Safety And Hazards

“N,N-Bis(2-cyanoethyl)formamide” is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,N-bis(2-cyanoethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-3-1-5-10(7-11)6-2-4-9/h7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRFNYCEQURXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC#N)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063034
Record name Formamide, N,N-bis(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-cyanoethyl)formamide

CAS RN

3445-84-9
Record name N,N-Bis(2-cyanoethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3445-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-cyanoethyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N,N-bis(2-cyanoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamide, N,N-bis(2-cyanoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-formyliminodipropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Bis(2-cyanoethyl)formamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z575D599N3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reactions of acrylonitrile and formamide in the presence of bases have been described. Thus, according to DRP 735,771, N,N-bis-(2-cyanoethyl)-formamide is obtained from 2 moles of acrylonitrile and 1 mole of formamide using catalytic quantities of sodium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-cyanoethyl)formamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-cyanoethyl)formamide
Reactant of Route 3
Reactant of Route 3
N,N-Bis(2-cyanoethyl)formamide
Reactant of Route 4
Reactant of Route 4
N,N-Bis(2-cyanoethyl)formamide
Reactant of Route 5
Reactant of Route 5
N,N-Bis(2-cyanoethyl)formamide
Reactant of Route 6
Reactant of Route 6
N,N-Bis(2-cyanoethyl)formamide

Citations

For This Compound
62
Citations
GE Fodor… - 1972 - apps.dtic.mil
Synthesis of several aliphatic and aromatic amides and diamides are described in this report. The compounds infrared spectra are given. These are candidate compounds as high-…
Number of citations: 2 apps.dtic.mil
GJ Frisone - Nature, 1962 - nature.com
MANY liquid phases for gas chromatography have been developed since the advent of this technique. Usually these liquid phases have been used for specific problems. One of the …
Number of citations: 8 www.nature.com
M Rogozinski, I Kaufman - Journal of Chromatographic Science, 1966 - academic.oup.com
Martin (1, 2) has shown that adsorption at the stationary phase liquid-carrier gas interface can be a major contributor to retention effects when polar liquid phases are used. Other …
Number of citations: 16 academic.oup.com
LL Stavinoha, FM Newman - Journal of Chromatographic …, 1972 - academic.oup.com
The conditions under which N,N-bis(2-cyanoethyl) formamide (CEF) can be used as a liquid phase for the GC separation of aromatics from the other components of motor gasolines …
Number of citations: 26 academic.oup.com
LE Green, DK Albert, HH Barber - Journal of Chromatographic …, 1966 - academic.oup.com
A gas chromatographic method for determining aromatics, saturates, and olefins in gasolines (3) recently was extended to include individual C5 to C „n-paraffins (1). The Jatter method …
Number of citations: 6 academic.oup.com
GG ESPOSITO, BW JACOBS - American Industrial Hygiene …, 1977 - Taylor & Francis
A gas chromatographic method has been developed for the determination of aromatic hydrocarbons in solvent mixtures. Bulk solvents and charcoal tube air samples may be analyzed. …
Number of citations: 9 www.tandfonline.com
GG Esposito - Journal Paint Technology, 1968 - trid.trb.org
RECENTLY ENACTED AIR POLLUTION ABATEMENT LAWS REGULATE THE AMOUNT OF PHOTOCHEMICALLY REACTIVE SOLVENTS THAT CAN BE USED IN PAINT PRODUCTS…
Number of citations: 4 trid.trb.org
DK Albert - Analytical Chemistry, 1963 - ACS Publications
A method has been developed to determine C5 to Cnn-paraffins and hydrocarbon types in gasoline by a combination of gas chromatographic and molecular sieve techniques. Four …
Number of citations: 38 pubs.acs.org
JA Yancey - Journal of chromatographic science, 1985 - academic.oup.com
This paper discusses a selected number of liquid phases which are not polysiloxanes. The emphasis is on chromatographic selectivity and precautions and not on a complete literature …
Number of citations: 22 academic.oup.com
RE Jentoft, TH Gouw - Analytical Chemistry, 1968 - ACS Publications
The partition coefficients of phenanthrene, benzo (a)-pyrene, and coronene between isooctane and a number of liquid substrates were determined. Synergism was observed when …
Number of citations: 31 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.